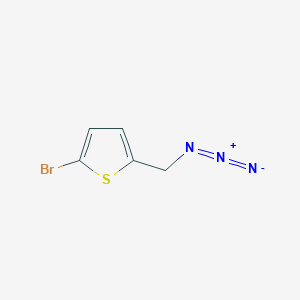
2-(Azidomethyl)-5-bromothiophene
概要
説明
2-(Azidomethyl)-5-bromothiophene is an organic compound that belongs to the class of azides and bromothiophenes It is characterized by the presence of an azidomethyl group (-CH2N3) and a bromine atom attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-bromothiophene typically involves the bromination of thiophene followed by the introduction of the azidomethyl group. One common method starts with 5-bromothiophene, which undergoes a nucleophilic substitution reaction with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated systems may be employed to enhance efficiency and control.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-5-bromothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), DMF or DMSO as solvents, elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 2-(Aminomethyl)-5-bromothiophene.
科学的研究の応用
2-(Azidomethyl)-5-bromothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.
作用機序
The mechanism of action of 2-(Azidomethyl)-5-bromothiophene is largely dependent on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine through the transfer of electrons from the reducing agent.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methylthiophene: Contains a methyl group instead of an azidomethyl group, altering its reactivity and applications.
2-(Azidomethyl)-5-chlorothiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Azidomethyl)-5-bromothiophene is unique due to the presence of both an azidomethyl group and a bromine atom on the thiophene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
特性
IUPAC Name |
2-(azidomethyl)-5-bromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDGPRKFDFZDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



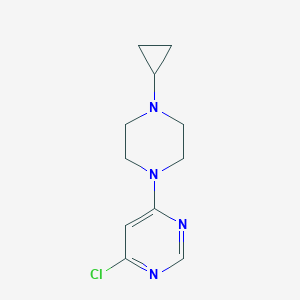
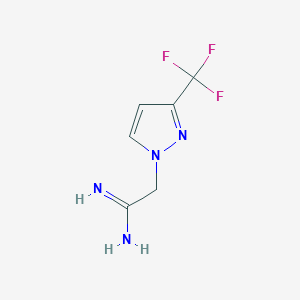
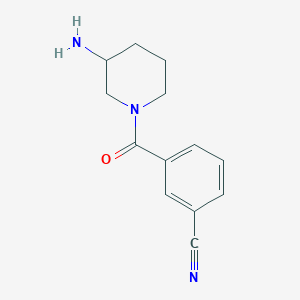
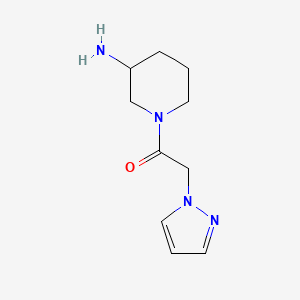
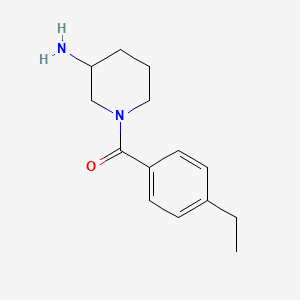
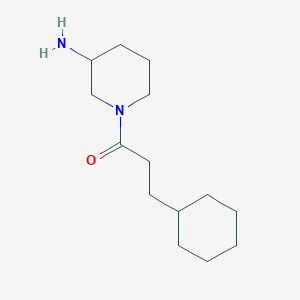
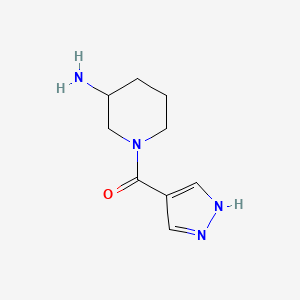
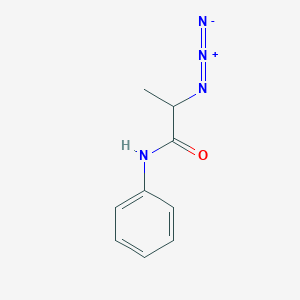
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)
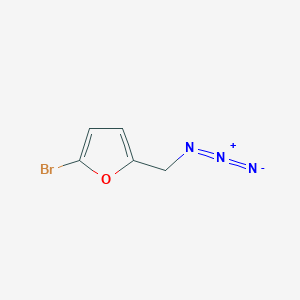
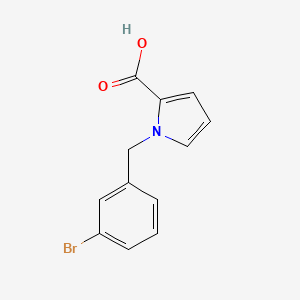
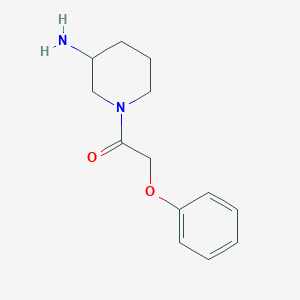
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
